molecular formula C21H26ClN3S B12204758 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12204758
M. Wt: 388.0 g/mol
InChI Key: HSNUHBGJHIRQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, including a tert-butyl group, a butylsulfanyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. Key reagents and conditions include:

    Starting Materials: Appropriate substituted anilines, alkyl halides, and sulfur-containing reagents.

    Reaction Conditions: Use of strong bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution and cyclization reactions.

    Catalysts: Transition metal catalysts (e.g., palladium) may be employed to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis can be utilized to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the chlorophenyl group can lead to the formation of corresponding aniline derivatives.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Aniline derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-7-(methylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-Tert-butyl-7-(butylsulfanyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl and butylsulfanyl groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H26ClN3S

Molecular Weight

388.0 g/mol

IUPAC Name

5-tert-butyl-7-butylsulfanyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26ClN3S/c1-6-7-12-26-18-13-17(21(3,4)5)23-20-19(14(2)24-25(18)20)15-8-10-16(22)11-9-15/h8-11,13H,6-7,12H2,1-5H3

InChI Key

HSNUHBGJHIRQGR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.